AS 2034178
概要
科学的研究の応用
AS 2034178 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic agent for type 2 diabetes mellitus due to its ability to enhance insulin secretion.
Industry: Used in the development of new drugs targeting GPR40 .
作用機序
AS 2034178は、遊離脂肪酸受容体1 (GPR40)に結合して活性化することにより作用を発揮します。この活性化は細胞内カルシウム濃度の上昇につながり、これが膵臓β細胞からのグルコース依存性インスリン分泌を促進します。関係する分子標的と経路には、次のようなものがあります。
GPR40の活性化: 下流のシグナル伝達経路の活性化につながります。
カルシウムシグナル: 細胞内カルシウム濃度の上昇は、インスリン分泌を引き起こします
類似の化合物との比較
類似の化合物
リノレン酸: 同様の作用を示しますが、効力は低いです。
その他のGPR40アゴニスト: TAK-875やAMG 837など、GPR40を標的とする化合物ですが、薬物動態プロファイルが異なる場合があります
独自性
This compoundは、GPR40に対する高い効力と選択性に加えて、経口バイオアベイラビリティが高いことから独自性を持ちます。 これは、研究や潜在的な治療用途にとって貴重なツールとなっています .
生化学分析
Biochemical Properties
AS2034178 plays a crucial role in biochemical reactions by interacting with the free fatty acid receptor 1 (FFA1/GPR40). This receptor is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion . AS2034178 binds to FFA1, leading to the activation of intracellular signaling pathways that result in increased insulin secretion in response to elevated glucose levels . This interaction is highly selective, as AS2034178 exhibits minimal activity on other related receptors such as GPR41, GPR43, GPR119, and GPR120 .
Cellular Effects
AS2034178 has significant effects on various types of cells and cellular processes. In pancreatic beta cells, AS2034178 enhances glucose-dependent insulin secretion by increasing intracellular calcium levels . This compound also improves whole-body glucose metabolism and insulin sensitivity in animal models of type 2 diabetes . Additionally, AS2034178 has been shown to maintain or enhance islet beta cell function, which is crucial for the long-term management of diabetes .
Molecular Mechanism
The molecular mechanism of AS2034178 involves its binding to the free fatty acid receptor 1 (FFA1/GPR40). Upon binding, AS2034178 activates intracellular signaling pathways that lead to an increase in intracellular calcium levels . This calcium influx triggers the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion . The selectivity of AS2034178 for FFA1 over other related receptors ensures that its effects are primarily focused on glucose-dependent insulin secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AS2034178 have been observed to change over time. The compound is stable when stored at -20°C and can be dissolved in dimethyl sulfoxide (DMSO) or ethanol for experimental use . In vitro studies have shown that AS2034178 induces insulin secretion in a dose-dependent manner under high-glucose conditions . Long-term treatment with AS2034178 in animal models has demonstrated sustained improvements in glucose metabolism and insulin sensitivity .
Dosage Effects in Animal Models
The effects of AS2034178 vary with different dosages in animal models. In ob/ob mice, chronic treatment with AS2034178 significantly improved whole-body glucose metabolism, insulin levels, and pancreatic insulin content . The compound exhibited dose-dependent suppression of plasma glucose increases after oral glucose administration, with significant effects observed at doses above 1 mg/kg . High doses of AS2034178 may lead to adverse effects, and careful dose optimization is necessary to achieve the desired therapeutic outcomes .
Metabolic Pathways
AS2034178 is involved in metabolic pathways related to glucose homeostasis and insulin secretion. The compound interacts with the free fatty acid receptor 1 (FFA1/GPR40), which regulates glucose-dependent insulin secretion . By activating FFA1, AS2034178 enhances insulin secretion in response to elevated glucose levels, thereby improving glucose metabolism . This interaction also influences metabolic flux and metabolite levels, contributing to the overall regulation of glucose homeostasis .
Transport and Distribution
AS2034178 is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is orally available and can be administered to animal models for experimental purposes . Upon administration, AS2034178 is distributed to pancreatic beta cells, where it binds to the free fatty acid receptor 1 (FFA1/GPR40) and exerts its effects on insulin secretion . The localization and accumulation of AS2034178 within pancreatic beta cells are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of AS2034178 is primarily within pancreatic beta cells, where it interacts with the free fatty acid receptor 1 (FFA1/GPR40) . This interaction occurs at the cell membrane, where FFA1 is expressed . The binding of AS2034178 to FFA1 triggers intracellular signaling pathways that lead to increased insulin secretion . The specific targeting of AS2034178 to pancreatic beta cells ensures its selective action on glucose-dependent insulin secretion .
準備方法
合成経路と反応条件
AS 2034178の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。主なステップには、次のようなものがあります。
キノリンコアの形成: これは、適切な前駆体を制御された条件下で環化させることを伴います。
フェノキシエチル基の導入: このステップは、求核置換反応によって達成されます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。重要な考慮事項には、次のようなものがあります。
反応温度と圧力: 最適な反応速度を確保するために制御されます。
精製ステップ: 結晶化とクロマトグラフィーを用いて高純度を達成します.
化学反応解析
反応の種類
This compoundは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は官能基を修飾し、化合物の活性を変化させる可能性があります。
還元: ケトンをアルコールに還元するなど、特定の官能基を修飾するために使用されます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成し、還元はアルコールを生成する可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用を持っています。
化学: 受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。
生物学: グルコース代謝とインスリン分泌における役割について調査されています。
医学: インスリン分泌を促進する能力から、2型糖尿病の潜在的な治療薬です。
化学反応の分析
Types of Reactions
AS 2034178 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to modify specific functional groups, such as reducing ketones to alcohols.
Substitution: Commonly involves nucleophilic substitution to introduce or replace functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
類似化合物との比較
Similar Compounds
Linolenic acid: An endogenous ligand of GPR40 with similar but less potent effects.
Other GPR40 agonists: Compounds such as TAK-875 and AMG 837, which also target GPR40 but may have different pharmacokinetic profiles
Uniqueness
AS 2034178 is unique due to its high potency and selectivity for GPR40, as well as its oral bioavailability. This makes it a valuable tool for research and potential therapeutic applications .
特性
IUPAC Name |
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O3/c28-25-18-22(13-11-20(25)12-14-27(31)32)29-19-21-6-4-10-26-24(21)9-5-15-30(26)16-17-33-23-7-2-1-3-8-23/h1-4,6-8,10-11,13,18,29H,5,9,12,14-17,19H2,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENOXIKBBUVHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CNC4=CC(=C(C=C4)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。